molecular formula C8H16O2 B6176071 1,1-dimethoxy-2-methylcyclopentane CAS No. 76430-23-4

1,1-dimethoxy-2-methylcyclopentane

Cat. No.: B6176071
CAS No.: 76430-23-4
M. Wt: 144.2
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethoxy-2-methylcyclopentane is an organic compound with the molecular formula C8H16O2. It is a derivative of cyclopentane, where two methoxy groups and a methyl group are attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-methylcyclopentane can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopentanone with methanol in the presence of an acid catalyst. This reaction leads to the formation of the dimethoxy derivative through a nucleophilic addition mechanism .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-2-methylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Dimethoxy-2-methylcyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-2-methylcyclopentane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 1,1-Dimethoxy-2-methylcyclopentane is unique due to the presence of both methoxy and methyl groups on the cyclopentane ring. This combination imparts specific chemical properties and reactivity patterns, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

1,1-dimethoxy-2-methylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7-5-4-6-8(7,9-2)10-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPXYHNVLGYESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76430-23-4
Record name 1,1-dimethoxy-2-methylcyclopentane
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